molecular formula C16H16N2O5 B6093529 1-allyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-allyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Numéro de catalogue: B6093529
Poids moléculaire: 316.31 g/mol
Clé InChI: PFMVYMPHLBQBPW-XYOKQWHBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-allyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMAPT, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAPT has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new cancer therapies. In

Mécanisme D'action

1-allyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the activity of NF-κB by preventing its translocation from the cytoplasm to the nucleus, where it binds to DNA and activates the transcription of genes involved in inflammation and cell survival. By inhibiting NF-κB activity, this compound reduces the production of pro-inflammatory cytokines and increases the susceptibility of cancer cells to apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the formation of new blood vessels (angiogenesis) that are necessary for tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 1-allyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its low toxicity, which makes it a promising candidate for the development of new cancer therapies. However, this compound is relatively unstable and can degrade rapidly in solution, which can make it difficult to work with in lab experiments. Additionally, this compound has poor solubility in water, which can limit its bioavailability and efficacy.

Orientations Futures

There are several future directions for the study of 1-allyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential application is in the development of combination therapies for cancer treatment. This compound has been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin, when used in combination. Another potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further research is needed to optimize the synthesis and formulation of this compound to improve its stability and bioavailability.

Méthodes De Synthèse

1-allyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multistep process involving the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-dithiolane. This intermediate compound is then reacted with allylamine to yield the final product, this compound.

Applications De Recherche Scientifique

1-allyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses, inflammation, and cell survival. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.

Propriétés

IUPAC Name

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-4-7-18-15(20)12(14(19)17-16(18)21)8-10-5-6-11(22-2)9-13(10)23-3/h4-6,8-9H,1,7H2,2-3H3,(H,17,19,21)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMVYMPHLBQBPW-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.